molecular formula C6H4KNO2 B8766483 Potassium pyridine-2-carboxylate CAS No. 25108-36-5

Potassium pyridine-2-carboxylate

Cat. No.: B8766483
CAS No.: 25108-36-5
M. Wt: 161.20 g/mol
InChI Key: HJIGRHPMRXZAEJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Pyridine-2-carboxylate Moiety as a Versatile Ligand and Molecular Building Block

The pyridine-2-carboxylate anion, also known as picolinate (B1231196), is a highly versatile ligand in coordination chemistry. researchgate.net Its ability to coordinate with metal ions through both the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group allows for the formation of stable chelate rings. researchgate.netrsc.org This bidentate or even tridentate coordination behavior contributes to the formation of structurally diverse and thermodynamically stable metal complexes. mdpi.comajol.info The presence of both a soft nitrogen donor and hard oxygen donors classifies picolinate as a hybrid ligand, enabling it to bind effectively with a wide array of transition metals and main group elements. wikipedia.orgwikipedia.org

Beyond its role as a ligand, the pyridine-2-carboxylate framework serves as a crucial molecular building block in the construction of more complex architectures. researchgate.net The pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties. nih.govacs.org This adaptability is instrumental in the design of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies with tailored functionalities. acs.orgacs.org The potassium salt, potassium pyridine-2-carboxylate, is often a convenient and reactive starting material for the synthesis of these elaborate structures. utas.edu.au

Overview of Research Trajectories in Pyridine-2-carboxylate Chemistry

Research involving pyridine-2-carboxylate and its derivatives has followed several key trajectories, driven by the potential applications of the resulting compounds. A significant area of investigation is the synthesis and characterization of coordination complexes with various metal ions. acs.orgresearchgate.net These studies often focus on elucidating the coordination modes of the picolinate ligand and the resulting geometries of the metal centers. acs.orgresearchgate.net The exploration of different metal ions, from transition metals like copper, cobalt, and zinc to lanthanides, has revealed a rich diversity in the structural chemistry of these complexes. ajol.inforesearchgate.netwikipedia.org

Another prominent research direction is the development of functional materials. The use of pyridine-2-carboxylate as a linker in the construction of coordination polymers and MOFs has been extensively explored. researchgate.netacs.org Researchers are investigating how the choice of metal ion and the substitution pattern on the pyridine ring influence the topology and properties of these materials, such as porosity and catalytic activity. acs.orgacs.org Furthermore, the inherent biological relevance of the pyridine nucleus has spurred research into the potential applications of pyridine-2-carboxylate derivatives in medicinal chemistry and as enzyme inhibitors. nih.gov

Hierarchical Organization of Research Areas within Pyridine-2-carboxylate Systems

The research landscape of pyridine-2-carboxylate systems can be viewed as a hierarchical structure. At the foundational level is the synthesis and fundamental characterization of this compound and its simple metal complexes. This includes studies on their crystal structures and basic physicochemical properties. utas.edu.auresearchgate.net

Building upon this foundation is the exploration of coordination chemistry and supramolecular assembly . This area investigates the diverse ways in which the picolinate ligand can bind to metal centers and how these interactions can be used to construct more complex, multidimensional structures like coordination polymers and metal-organic frameworks. acs.orgacs.org The focus here is on understanding the principles that govern the self-assembly of these systems.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

25108-36-5

Molecular Formula

C6H4KNO2

Molecular Weight

161.20 g/mol

IUPAC Name

potassium;pyridine-2-carboxylate

InChI

InChI=1S/C6H5NO2.K/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);/q;+1/p-1

InChI Key

HJIGRHPMRXZAEJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=NC(=C1)C(=O)[O-].[K+]

Origin of Product

United States

Synthetic Methodologies for Pyridine 2 Carboxylate Ligands and Their Salts

Direct Synthesis and Isolation of Potassium Pyridine-2-carboxylate

The direct synthesis of this compound, also known as potassium picolinate (B1231196), is primarily achieved through a straightforward acid-base neutralization reaction. This method involves the reaction of pyridine-2-carboxylic acid with a suitable potassium base.

The most common and efficient method for preparing this compound is the direct reaction of pyridine-2-carboxylic acid (picolinic acid) with a potassium base. This acid-base reaction results in the formation of the potassium salt and a byproduct, typically water. Commonly used potassium bases include potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃). nih.govgoogle.com

The reaction with potassium hydroxide is a classic neutralization reaction where the acidic proton of the carboxylic acid group is abstracted by the hydroxide ion to form water and the potassium salt.

Reaction with Potassium Hydroxide: NC₅H₄COOH + KOH → NC₅H₄COOK + H₂O

Alternatively, potassium carbonate can be employed. In this case, two equivalents of picolinic acid react with one equivalent of potassium carbonate to produce two equivalents of the potassium salt, along with the evolution of carbon dioxide and water. researchgate.net

Reaction with Potassium Carbonate: 2 NC₅H₄COOH + K₂CO₃ → 2 NC₅H₄COOK + H₂O + CO₂

This method is advantageous due to the ease of removal of the byproducts.

The choice of solvent and reaction temperature is crucial for optimizing the yield and purity of the resulting this compound salt.

Solvents: Aqueous solutions are often employed for these acid-base reactions due to the high solubility of the reactants, particularly the inorganic potassium bases. google.com Alcohols, such as ethanol (B145695), can also be used, especially if the subsequent isolation step involves precipitation. nih.gov In some cases, to drive the reaction to completion, especially when using potassium carbonate, a higher boiling point solvent like toluene (B28343) may be used under reflux conditions to facilitate the removal of water. nih.gov

Temperature: The salt formation is typically an exothermic reaction and can often be carried out at room temperature with vigorous stirring. However, gentle heating may be applied to ensure the completion of the reaction, with temperatures ranging from room temperature to the reflux temperature of the chosen solvent. For instance, reactions involving potassium hydroxide in aqueous or alcoholic solutions are often performed at temperatures between 20°C and 80°C. google.com When a less reactive base like potassium carbonate is used, heating to reflux may be necessary to achieve a reasonable reaction rate. nih.gov

The isolation of the potassium salt is generally achieved by evaporation of the solvent, followed by washing the solid residue with a non-polar solvent to remove any unreacted starting material. Recrystallization from a suitable solvent system can be performed for further purification.

Synthesis of Pyridine-2-carboxylic Acid Precursors and Derivatization Strategies

The synthesis of the parent pyridine-2-carboxylic acid is a critical first step for obtaining its salts and other derivatives. Several strategies exist for introducing and modifying the carboxylate group on the pyridine (B92270) ring.

The synthesis of pyridine-2-carboxylic acid often starts with a pre-functionalized pyridine ring. Two primary precursors are 2-methylpyridine (B31789) (2-picoline) and 2-cyanopyridine (B140075).

Oxidation of 2-Methylpyridine: A widely used laboratory and industrial method for preparing picolinic acid is the oxidation of 2-methylpyridine. wikipedia.orgchemicalbook.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are effective for this transformation. wikipedia.orggoogle.com The reaction is typically carried out in an aqueous solution, and upon completion, the manganese dioxide byproduct is filtered off, and the picolinic acid is isolated from the filtrate. Other oxidation systems, such as sulfuric acid and manganese dioxide, have also been reported. google.comgoogle.com

Hydrolysis of 2-Cyanopyridine: Another important route is the hydrolysis of 2-cyanopyridine. chemicalbook.comgoogle.com This can be achieved under either acidic or basic conditions. Basic hydrolysis, for instance, using sodium hydroxide followed by acidification, is a common method. chemicalbook.com The reaction proceeds through the intermediate formation of pyridine-2-carboxamide. google.com Copper(II) ions have been shown to promote the direct hydrolysis of 2-cyanopyridine to picolinic acid. acs.org The 2-cyanopyridine precursor itself can be prepared by methods such as the ammoxidation of 2-picoline or the direct cyanation of pyridine. thieme-connect.de

The table below summarizes these common precursor synthesis methods.

PrecursorReagents and ConditionsProductReference(s)
2-Methylpyridine1. KMnO₄, H₂O, Heat2. AcidificationPyridine-2-carboxylic acid wikipedia.org
2-MethylpyridineH₂SO₄, MnO₂Pyridine-2-carboxylic acid google.com
2-Cyanopyridine1. NaOH, H₂O, Reflux2. HClPyridine-2-carboxylic acid chemicalbook.com

Once pyridine-2-carboxylic acid is obtained, the carboxylate group can be chemically modified to form esters and amides, which are important derivatives in their own right.

Esterification: The most common method for the esterification of pyridine-2-carboxylic acid is the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). google.combyjus.commasterorganicchemistry.com The alcohol often serves as the solvent to drive the equilibrium towards the ester product. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. libretexts.org Another approach involves first converting the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂), which then readily reacts with an alcohol, often in the presence of a base like pyridine to neutralize the HCl byproduct. orgosolver.com

Amidation: Amides of pyridine-2-carboxylic acid can be synthesized by reacting the carboxylic acid with an amine. Direct condensation of the acid and amine often requires high temperatures and may not be efficient. Therefore, the carboxylic acid is typically activated first. A common method is the conversion to an acyl chloride with thionyl chloride, followed by reaction with an amine. researchgate.net Alternatively, various coupling reagents can be used to facilitate the amide bond formation under milder conditions. For example, borate (B1201080) esters like B(OCH₂CF₃)₃ have been shown to be effective for the direct amidation of carboxylic acids, including picolinic acid, with a broad range of amines. acs.org Titanium tetrachloride (TiCl₄) in pyridine has also been reported as a mediator for the direct condensation of carboxylic acids and amines. nih.gov

The following table outlines the derivatization reactions.

Starting MaterialReagent(s)Product TypeReference(s)
Pyridine-2-carboxylic AcidAlcohol, H₂SO₄ (catalyst)Ester google.commasterorganicchemistry.com
Pyridine-2-carboxylic Acid1. SOCl₂2. Alcohol, PyridineEster orgosolver.com
Pyridine-2-carboxylic Acid1. SOCl₂2. AmineAmide researchgate.net
Pyridine-2-carboxylic AcidAmine, B(OCH₂CF₃)₃Amide acs.org

Multi-component reactions (MCRs) offer an efficient strategy for the construction of complex molecular scaffolds, including the pyridine ring, in a single step from three or more starting materials.

Hantzsch Pyridine Synthesis: The Hantzsch synthesis is a well-known MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.comfiveable.me The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org While the classic Hantzsch synthesis leads to symmetrically substituted pyridines (e.g., at the 3 and 5 positions), modifications can be employed to generate a variety of substitution patterns. However, directly forming a pyridine-2-carboxylate is not a typical outcome of the standard Hantzsch reaction, which more commonly yields pyridine-3,5-dicarboxylates. chemtube3d.com

Guareschi-Thorpe Synthesis: The Guareschi-Thorpe synthesis is another MCR that leads to substituted 2-pyridones. quimicaorganica.org It involves the condensation of a β-dicarbonyl compound (like a 1,3-diketone or β-ketoester) with a cyanoacetamide or a cyanoacetate (B8463686) ester in the presence of a base. quimicaorganica.orgnih.gov The resulting 2-pyridone can then be further functionalized. An advanced version of this reaction uses ammonium carbonate in an aqueous medium for a more environmentally friendly approach to synthesizing hydroxy-cyanopyridines. nih.govrsc.org While this reaction provides a route to the pyridine scaffold, additional steps would be required to convert the resulting functional groups into a carboxylic acid at the 2-position.

Environmentally Conscious Approaches in Pyridine-2-carboxylate Synthesis

The development of eco-friendly synthetic routes for pyridine-2-carboxylate and its precursors is a key area of research. These approaches focus on minimizing environmental impact by carefully selecting solvents and reagents and by designing reactions that are highly efficient in their use of atoms.

Green Solvents and Reagents in Synthetic Pathways

The choice of solvents and reagents is a cornerstone of green chemistry. Traditional organic syntheses often rely on volatile and hazardous solvents, which contribute to pollution and pose safety risks. Modern methodologies seek to replace these with more benign alternatives.

Research has demonstrated the viability of using water as an environmentally friendly medium for certain reactions involving pyridine-based ligands. For instance, nickel-catalyzed aerobic aryl-sulfur cross-coupling reactions have been successfully performed in water, showcasing its potential to replace conventional organic solvents. researchgate.net Furthermore, solvent- and halide-free synthetic methods are being developed, which represent a significant step forward in pollution prevention. rsc.org An example is the atom-economical synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides, which proceeds without any solvent. rsc.org

The selection of reagents is equally critical. There is a move away from toxic materials like tin anhydride (B1165640) or lead tetraacetate, which were previously used in the oxidation of 2-picoline to produce precursors for pyridine-2-carboxylic acid. google.com Instead, greener oxidizing agents and catalytic systems are being explored. For example, some processes utilize a system of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and potassium bromide with sodium hypochlorite (B82951) (bleach) as the oxidant, which is considered a more environmentally acceptable option. google.com In some cases, pyridine-2-carboxylic acid itself, as a bioproduct, can act as a green and efficient catalyst in multi-component reactions, highlighting a circular economy approach within chemical synthesis. rsc.org

Table 1: Comparison of Solvents in Chemical Synthesis

This table provides a general classification of common solvents based on green chemistry principles.

ClassExamplesRationale
Green/Recommended Water, Ethanol, Isopropanol, AcetoneLow toxicity, biodegradable, derived from renewable resources (e.g., ethanol).
Problematic Toluene, Hexane, AcetonitrileEnvironmental and/or health hazards, often derived from petrochemicals.
Hazardous Dichloromethane (B109758), Chloroform, Benzene (B151609)High toxicity, carcinogenicity, significant environmental impact.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comacs.org It provides a different perspective on efficiency than reaction yield, as a reaction can have a 100% yield but a low atom economy if it produces a significant amount of byproducts. nih.govrsc.org The goal is to design syntheses where the vast majority of atoms from the reactants become part of the product, minimizing waste at the molecular level. wordpress.com

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Different types of chemical reactions have inherently different atom economies.

High Atom Economy Reactions: Addition and rearrangement reactions are typically the most atom-economical as they incorporate all reactant atoms into the final product. acs.orgrsc.org A Diels-Alder reaction is a classic example of a potentially highly atom-efficient process. primescholars.com

Low Atom Economy Reactions: Substitution and elimination reactions are inherently less atom-economical because they necessarily generate byproducts. nih.gov The Wittig reaction, for example, is known for its poor atom economy despite often having a high chemical yield. rsc.org

In the context of synthesizing pyridine-2-carboxylate precursors, chemists strive to use reactions with high atom economy. For example, a novel solvent- and halide-free method for creating pyridine-2-yl substituted ureas is noted for being atom-economical. rsc.org Catalytic hydrogenation is another reaction type that is considered close to ideal in terms of atom economy and is widely used in both academic and industrial settings. primescholars.com By prioritizing high atom economy, the chemical industry can significantly reduce the amount of waste generated for every kilogram of product, which is particularly important in the fine chemical and pharmaceutical sectors where waste-to-product ratios can be very high. nih.gov

Table 2: Atom Economy of Idealized Reaction Types

This interactive table illustrates the theoretical atom economy of different classes of chemical reactions.

Reaction TypeGeneral SchemeByproducts GeneratedTheoretical Atom Economy
Addition A + B → CNone100%
Rearrangement A → BNone100%
Substitution A-B + C → A-C + BYes (B)< 100%
Elimination A-B → C + DYes (D)< 100%

Coordination Chemistry of Pyridine 2 Carboxylate Ligands: Metal Ligand Interactions and Complex Architectures

Mononuclear Metal-Pyridine-2-carboxylate Complexes

The coordination of a single metal ion by one or more pyridine-2-carboxylate ligands, also known as picolinate (B1231196), leads to the formation of mononuclear complexes. These structures provide a fundamental platform for understanding the intrinsic metal-ligand interactions.

Bidentate N,O-Chelation Modes and Geometrical Preferences

Table 1: Selected Bond Parameters in Mononuclear Picolinate Complexes

Complex Metal Ion Coordination Geometry M-N Bond Length (Å) M-O Bond Length (Å) Bite Angle (°)
[Ga(Pic)₃] Ga(III) Distorted Octahedral ~2.16 ~2.03 ~81
[Cu(asp)₂py₂] Cu(II) - - - -

Ligand Field Theory and Electronic Structure Analysis within Mononuclear Systems

Ligand Field Theory (LFT) provides a powerful framework for understanding the electronic structure and spectroscopic properties of mononuclear metal-picolinate complexes. The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) and the resulting electronic transitions can be probed by electronic absorption spectroscopy. kyoto-u.ac.jp

The electronic spectra of these complexes typically display d-d transitions, which are characteristic of the metal ion and its coordination environment. For example, the electronic spectra of nickel(II) carboxylate complexes with pyridine (B92270) have been analyzed to determine the tetragonal splitting of the d-orbitals in a six-coordinate environment. rsc.org The positions and intensities of these bands provide information about the ligand field strength of the picolinate ligand and the geometry of the complex. kyoto-u.ac.jp Furthermore, computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data and provide a more detailed picture of the electronic structure, including the nature of the frontier molecular orbitals. nih.gov For instance, in certain cycloplatinated complexes with picolinate ligands, the highest occupied molecular orbital (HOMO) is often localized on the cyclometalated ligand, while the lowest unoccupied molecular orbital (LUMO) is primarily centered on the picolinate ligand. nih.gov

Oligomeric and Polynuclear Metal-Pyridine-2-carboxylate Systems

The pyridine-2-carboxylate ligand possesses the ability to bridge multiple metal centers, leading to the formation of oligomeric and polynuclear complexes with diverse and often complex architectures.

Bridging Ligand Functionality and Topological Connectivity

Beyond simple chelation, the carboxylate group of the picolinate ligand can engage in various bridging modes. wikipedia.org A common bridging mode involves one oxygen atom of the carboxylate group coordinating to a second metal center, leading to a syn-anti carboxylate bridge. This type of bridging is crucial in the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers. acs.org For example, in a europium(III) coordination polymer, one picolinate subunit can act as a tridentate ligand, connecting two metal ions via an anti,anti-carboxylate bridge to form zigzag chains. acs.org

The versatility of the picolinate ligand's coordination modes, including chelating and various bridging functionalities, gives rise to a rich variety of topological connectivities in the resulting polynuclear structures. researchgate.net The specific bridging mode adopted depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.

Inter-Metal Communication and Magnetic Exchange Interactions

In polynuclear complexes containing paramagnetic metal ions, the bridging pyridine-2-carboxylate ligands can mediate magnetic exchange interactions between the metal centers. researchgate.net The nature and magnitude of this magnetic coupling, whether ferromagnetic (aligning the spins in parallel) or antiferromagnetic (aligning the spins antiparallel), are highly dependent on the structural details of the bridging pathway. nih.gov

Key factors influencing the magnetic exchange include the metal-metal distance, the bridging angle, and the orbital overlap between the magnetic orbitals of the metal ions and the orbitals of the bridging ligand. wikipedia.org For instance, in dinuclear copper(II) complexes, the phenoxo-bridges within macrocyclic ligands can facilitate very strong antiferromagnetic coupling. nih.gov While not directly picolinate, this illustrates the principle of superexchange through bridging ligands. The π-system of the pyridine ring and the orbitals of the carboxylate group can both serve as pathways for superexchange. aps.org The study of magneto-structural correlations in these systems aims to understand how specific structural features translate into particular magnetic properties, which is crucial for the design of molecular materials with desired magnetic behaviors. nih.govmdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Pyridine-2-carboxylate Moieties

The pyridine-2-carboxylate anion, also known as picolinate, is a versatile building block in the construction of multidimensional coordination polymers (CPs) and metal-organic frameworks (MOFs). Its ability to act as a chelating and bridging ligand, owing to the presence of both a pyridine nitrogen atom and a carboxylate group, allows for the formation of a wide array of structurally complex and functionally diverse materials.

The rational design of extended structures based on pyridine-2-carboxylate hinges on the principles of crystal engineering and supramolecular chemistry. The final architecture is a result of a delicate balance between the coordination preferences of the metal ion, the versatile binding modes of the picolinate ligand, and the influence of synthesis conditions.

Key factors in the self-assembly process include:

Metal Ion Geometry: The inherent coordination geometry of a metal ion (e.g., octahedral, tetrahedral, square planar) directs the spatial orientation of the ligands, acting as a primary determinant of the network's dimensionality and topology.

Ligand Coordination Modes: Pyridine-2-carboxylate can coordinate to metal centers in several ways: as a simple N,O-chelating ligand forming a stable five-membered ring, or by utilizing the carboxylate group to bridge multiple metal centers in monodentate, bidentate, or bridging bidentate fashions. acs.org This adaptability allows it to connect metal nodes into 1D chains, 2D layers, or 3D frameworks.

Ancillary Ligands: The introduction of secondary ligands (co-ligands) is a common strategy to tune the final structure. rsc.org Neutral N-donor co-ligands can modify the coordination environment of the metal, alter the dimensionality of the network, and prevent the formation of overly dense phases, leading to materials with desired properties like porosity.

Reaction Conditions: Parameters such as temperature, solvent, pH, and the molar ratio of reactants play a crucial role in the self-assembly process. nih.gov For instance, the choice of solvent can determine whether a 1D coordination polymer or a discrete mononuclear complex is formed. nih.gov Hydrothermal synthesis is a common method that facilitates the crystallization of complex, extended frameworks. acs.org

Non-Covalent Interactions: Hydrogen bonding and π-π stacking interactions are vital in reinforcing the primary coordination network. They can link lower-dimensional structures (like chains or layers) into robust 3D supramolecular architectures.

The combination of a metal ion or cluster (the "node") with the pyridine-2-carboxylate linker (the "strut") through coordination bonds is the fundamental principle of reticular synthesis, allowing for the predictable construction of materials with targeted topologies and properties. rsc.org

The combination of various metal ions with pyridine-2-carboxylate and its derivatives leads to an extensive range of coordination polymers and MOFs with diverse dimensionalities and topologies. The structure can be simplified and classified by representing the metal centers and ligands as nodes and linkers, respectively, resulting in a topological net.

Frameworks based on pyridine-carboxylate ligands exhibit structures ranging from 1D chains and 2D layers to complex 3D MOFs, which can also feature interpenetration. rsc.orgnih.gov In an interpenetrated framework, two or more independent networks are intertwined without being covalently bonded to each other.

Research has identified several distinct topological types in these systems. For example, frameworks constructed with a related pyridine-dicarboxylate linker have been shown to adopt topologies such as sql (square lattice), hcb (honeycomb), and tfk . rsc.org The final topology is a direct consequence of the coordination number and geometry of the metal ion and the connectivity of the organic linker. A copper-based 3D MOF was found to have a tfk topology, arising from 4-linked and 2-linked copper atoms connected by 3-linked ligands. rsc.org In contrast, nickel and cobalt complexes with the same ligand formed 2D layers with the hcb topology. rsc.org The use of ancillary ligands or different metal ions can lead to entirely different structural motifs, such as a 3D framework with CdSO4 topology. nih.gov

Below is a table summarizing the structural diversity found in frameworks incorporating pyridine-carboxylate and its derivatives.

Metal IonLigand SystemDimensionalityResulting TopologyReference(s)
Copper(II)Pyridine-dicarboxylate3D MOFtfk rsc.org
Nickel(II)Pyridine-dicarboxylate, 1,10-phenanthroline (B135089)2D Layerhcb rsc.org
Cobalt(II)Pyridine-dicarboxylate, 2,2'-bipyridine2D Layerhcb rsc.org
Copper(II)Pyridine-2,3-dicarboxylate, bpp2D → 3D Interpenetrated(4, 4) nih.gov
Cadmium(II)Pyridine-2,3-dicarboxylate, bpp3D FrameworkCdSO4 nih.gov
Mercury(II)Pyridine-2,3-dicarboxylate3D Network(4².6⁴)(4².6³.8)(4³.6⁶.8)(4.6²) rsc.org

bpp = 1,3-bis(4-pyridyl)propane

Complexation Studies with Specific Metal Ion Classes

The pyridine-2-carboxylate ligand readily forms complexes with a vast range of metal ions across the periodic table due to its effective chelating ability.

Transition metals, with their variable oxidation states and diverse coordination geometries, form a multitude of complexes with picolinate.

Copper(II): Copper(II) picolinate complexes are well-studied. They often feature distorted geometries due to the Jahn-Teller effect. Structures range from mononuclear species to extended networks. Dinuclear "paddlewheel" structures, where four picolinate ligands bridge two copper centers, are also known. openaccess.ir In coordination polymers, Cu(II) can act as a 4-connected node, forming 2D layers that can further interlock into 3D motifs. nih.gov

Manganese(II): Mn(II) complexes with pyridine-carboxylate ligands often exhibit high-spin octahedral or seven-coordinate geometries. A complex with pyridine-2,4,6-tricarboxylate features both seven- and six-coordinate Mn(II) ions bridged by the ligand to create 1D bands, which are then assembled into a 3D supramolecular architecture via hydrogen bonding. researchgate.net These complexes often display interesting magnetic properties, such as antiferromagnetic interactions. researchgate.net

Palladium(II): Palladium(II) has a strong preference for square planar geometry and forms stable complexes with N-donor ligands. While simple picolinate complexes are known, more intricate structures have been synthesized with related tetradentate pyridine/N-heterocyclic carbene ligands, where the ligand wraps around the Pd(II) ion in a highly twisted helical fashion. strath.ac.uk

Cobalt(II): Cobalt(II) typically forms octahedral high-spin complexes. With pyridine-dicarboxylate ligands, it can form 2D coordination polymers with topologies such as hcb . rsc.org With a related pyridine-tricarboxylate ligand, Co(II) has been shown to form a complex 3D MOF where CoN₂O₄ and CoO₆ octahedra are corner-shared. researchgate.net

Nickel(II): Nickel(II) generally favors a six-coordinate octahedral geometry. rsc.org It readily forms complexes with picolinate and its derivatives, leading to structures like 2D metal-organic networks. rsc.org The use of ancillary ligands like 1,10-phenanthroline alongside a pyridine-dicarboxylate results in distorted octahedral {NiN₃O₃} environments. rsc.org

Ruthenium(II): Ruthenium(II) forms stable, typically octahedral, complexes with polypyridyl and pyridine-carboxamide ligands. nih.govacs.org These complexes are often studied for their photophysical and electronic properties. acs.org While simple picolinate complexes are less common in recent literature, the fundamental Ru-N(pyridine) interaction is a cornerstone of its coordination chemistry, often utilized in the synthesis of precursors for catalytic applications. capes.gov.brmdpi.com

Silver(I): As a d¹⁰ ion, Ag(I) displays flexible coordination geometries, most commonly linear, trigonal planar, or tetrahedral. It forms numerous complexes with pyridine-based ligands. nih.gov The picolinate ligand can bridge silver ions to form coordination polymers.

Lanthanides and actinides are hard metal ions with large ionic radii and high coordination numbers (typically 8-10), favoring coordination with oxygen-donor ligands like carboxylates.

Lanthanides (Eu, Dy, Y): Lanthanide complexes with pyridine-carboxylate ligands are of significant interest due to their unique luminescent and magnetic properties. nih.gov The picolinate ligand acts as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. Dysprosium(III) complexes have been shown to form discrete, multi-nuclear clusters and can exhibit slow magnetic relaxation, a property relevant to single-molecule magnets. nih.gov Yttrium(III), being a diamagnetic analogue of the heavy lanthanides, is often used in control studies. nih.gov

Thorium(IV): As an actinide, Thorium(IV) is a hard Lewis acid. Thermodynamic studies have shown that it forms significantly more stable complexes with picolinate compared to its isomers (nicotinate and isonicotinate). researchgate.net This enhanced stability is attributed to the chelate effect, where the Th(IV) ion is bound by both the pyridine nitrogen and a carboxylate oxygen, a process that is enthalpically favorable. researchgate.net

Uranium(VI): The uranyl ion (UO₂²⁺) is a linear cation that coordinates additional ligands in its equatorial plane, typically forming pentagonal or hexagonal bipyramidal geometries. researchgate.net It readily complexes with carboxylates. acs.org In complexes with pincer-type pyridine-dipyrrolide ligands, the uranyl unit is held in a pentagonal bipyramidal geometry, with U-N(pyridine) bond distances around 2.5 Å. nih.govresearchgate.net

Picolinate also forms stable complexes with heavier p-block elements, whose coordination chemistry is often influenced by the inert pair effect and a tendency towards variable coordination numbers and geometries.

Mercury(II): The Hg(II) ion (d¹⁰) is a soft Lewis acid and exhibits diverse coordination chemistry. With picolinic acid, it can form either a 1D coordination polymer, {[HgCl(pic)]}n, where picolinate acts as a chelating and bridging ligand, or mononuclear complexes like [HgCl(pic)(picH)], depending on the solvent used. nih.gov In the polymeric form, the mercury ion is four-coordinated in a highly distorted tetrahedral environment. nih.gov With related pyridine-dicarboxylate ligands, complex 3D networks can be achieved. rsc.org

Thallium(I/III): Thallium can exist in +1 and +3 oxidation states. Thallium(I) has been complexed with pyridine-2,6-dicarboxylic acid. nih.gov Thallium(III) forms complexes with various pyridine carboxylic acids, yielding structures with distorted octahedral, pentagonal bipyramidal, and even nine-coordinate distorted tricapped triangular prism geometries. nih.govresearchgate.net The picolinate ligand can act as a bidentate N,O-chelator or a tridentate O,N,O-ligand depending on the stoichiometry and co-ligands. nih.govresearchgate.net

Lead(II): The Pb(II) ion has a stereochemically active 6s² lone pair of electrons, which can lead to "hemirected" coordination spheres where the ligands occupy only part of the coordination sphere, or "holodirected" spheres where the ligands are more symmetrically distributed. This results in a wide range of coordination numbers (from 5 to 8) and geometries in its coordination polymers. rsc.org With ligands related to picolinic acid, Pb(II) forms diverse structures ranging from discrete dinuclear complexes to 1D chains, 2D sheets, and 3D frameworks. rsc.org The carboxylate group can adopt various monodentate and bridging coordination modes to facilitate this structural diversity. rsc.org

Impact of Reaction Conditions on Metal-Pyridine-2-carboxylate Complex Formation

The synthesis of metal-pyridine-2-carboxylate complexes is a nuanced process where the final product's structure, composition, and dimensionality are highly dependent on the specific reaction conditions employed. The deliberate manipulation of parameters such as the solvent system, the stoichiometric relationship between reactants, solution pH, and the application of specific synthesis methodologies like hydrothermal techniques allows for a degree of control over the self-assembly process, guiding the formation of desired molecular architectures.

Solvent Effects on Coordination Product Composition and Dimensionality

The choice of solvent plays a critical role in the crystallization of metal-pyridine-2-carboxylate complexes, often dictating the final composition and dimensionality of the resulting coordination product. The solvent can influence the solubility of reactants, mediate the interactions between the metal ion and the ligand, and in some cases, directly participate in the coordination sphere of the metal center.

A clear illustration of the solvent's impact is observed in the synthesis of mercury(II) complexes with pyridine-2-carboxylic acid (picolinic acid). nih.gov When the reaction between mercury(II) halides and picolinic acid is conducted in an aqueous solution, a one-dimensional (1-D) coordination polymer with the formula {[HgCl(pic)]}n is formed. In this polymeric structure, the picolinate ions act as bridging ligands, connecting the mercury(II) centers into an extended chain. nih.gov

In stark contrast, when the same reactants are combined in alcohol-based solvents such as methanol (B129727) or ethanol (B145695), the outcome is the formation of discrete, mononuclear complexes with the general formula [HgX(pic)(picH)], where X is a halide. nih.gov In these 0-D structures, both a deprotonated picolinate ion (pic⁻) and a neutral picolinic acid molecule (picH) coordinate to a single mercury(II) center, resulting in a saturated coordination sphere that prevents polymerization. nih.gov This dramatic shift from a 1-D polymer to a 0-D mononuclear complex is a direct consequence of the change in the solvent environment. The coordinating nature of solvents like methanol and ethanol can compete with the picolinate ligand for coordination sites on the metal, favoring the formation of smaller, discrete units.

Table 1: Effect of Solvent on the Dimensionality of Mercury(II) Pyridine-2-carboxylate Complexes

ReactantsSolventProduct FormulaDimensionalityReference
HgCl₂ + Picolinic AcidWater{[HgCl(pic)]}n1-D Coordination Polymer nih.gov
HgCl₂ + Picolinic AcidMethanol/Ethanol[HgCl(pic)(picH)]0-D Mononuclear Complex nih.gov
HgBr₂ + Picolinic AcidMethanol/Ethanol[HgBr(pic)(picH)]0-D Mononuclear Complex nih.gov

Stoichiometric Ratios and pH Control in Complexation Equilibria

The stoichiometry of the reactants and the pH of the reaction medium are fundamental parameters that govern the complexation equilibria in the formation of metal-pyridine-2-carboxylate compounds. The molar ratio of the metal ion to the pyridine-2-carboxylate ligand can directly influence the structure of the resulting complex. For instance, in the synthesis of mercury(II) picolinate complexes, both 1:1 and 1:2 metal-to-ligand ratios were explored, which, in conjunction with the solvent, led to different products. nih.gov The availability of the ligand can determine whether it acts as a simple chelating agent or as a more complex bridging unit, which is crucial for the formation of coordination polymers.

The pH of the solution is another critical factor, primarily because the pyridine-2-carboxylate ligand possesses a carboxylic acid group that can be protonated or deprotonated. The coordination ability of the ligand is significantly affected by its protonation state. researchgate.net At low pH, the carboxylate group will be protonated (–COOH), making it a weaker coordinating agent. As the pH increases, the carboxylic acid deprotonates to form the carboxylate anion (–COO⁻), which is a much stronger and more effective ligand for metal coordination.

Control of pH is, therefore, a powerful tool for directing the synthesis of specific complexes. In the formation of the {[HgCl(pic)]}n polymer, the pH of the aqueous reaction mixture was deliberately adjusted to ensure the complete precipitation of the compound, indicating a specific pH range where the desired complex is most stable and least soluble. nih.gov The interplay between pH and the presence of other species, like pyridine, can also lead to different structural outcomes. The addition of a base like pyridine can deprotonate the carboxylic acid, facilitating complexation, but pyridine itself can also act as a competing ligand, potentially altering the final product. rsc.org This delicate balance highlights the importance of precise pH control in the synthesis of coordination compounds.

Hydrothermal Synthesis Methods for Crystalline Coordination Compounds

Hydrothermal synthesis is a powerful and widely utilized technique for the preparation of high-quality, crystalline coordination compounds, including those with pyridine-2-carboxylate ligands. This method involves carrying out the reaction in water (or another solvent in the case of solvothermal synthesis) in a sealed vessel, typically a Teflon-lined stainless steel autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of reactants and promote the growth of single crystals of the product, which might be difficult to obtain using conventional solution-based methods at ambient pressure. mdpi.comhkust.edu.hk

This technique has proven highly effective for generating a diverse array of metal-organic frameworks (MOFs) and coordination polymers with pyridine-carboxylate ligands, yielding structures with varied dimensionalities. hkust.edu.hktandfonline.com For example, hydrothermal reactions have been successfully employed to synthesize Mn(II), Cu(II), and Ni(II) coordination polymers using pyridine-dicarboxylate or -tricarboxylate ligands. mdpi.comasianpubs.orgresearchgate.net The specific conditions of the hydrothermal reaction, such as temperature, reaction time, and the presence of co-ligands or templates, can significantly influence the final structure. rsc.orgrsc.org

Research has demonstrated the synthesis of 1D, 2D, and 3D coordination polymers through hydrothermal methods. For instance, a Mn(II) coordination polymer with a 2D framework was synthesized using a pyridine-carboxylic ligand via a hydrothermal route. asianpubs.org Similarly, a variety of coordination polymers based on different metal ions like Zn(II) and Co(II) have been prepared, showcasing structures ranging from 1D chains to more complex 3D networks. researchgate.netresearchgate.net The ability of the hydrothermal method to promote the formation of robust, crystalline materials makes it an invaluable tool in the exploration of new metal-pyridine-2-carboxylate architectures.

Table 2: Examples of Metal-Pyridine-Carboxylate Complexes Prepared by Hydrothermal/Solvothermal Synthesis

Metal IonPyridine-Carboxylate LigandSynthesis MethodFinal Structure/DimensionalityReference
Mn(II)NicotinateHydrothermal2-D Framework asianpubs.org
Mn(II), Cu(II), Ni(II)Pyridine-tricarboxylateHydrothermal1-D Chain and 2-D Sheets mdpi.com
Mn(II)3-pyrid-4-ylbenzoic acidSolvothermal3-D Framework tandfonline.com
Cu(II)3-pyrid-3-ylbenzoic acidHydrothermal1-D Chain researchgate.net
Cd(II), Mn(II), Ni(II)Pyridine-2,4,6-tricarboxylic acidHydrothermalVaries from discrete tetramers to 3-D polymers rsc.org
Zn(II)Pyridine-2,5-dicarboxylateHydrothermal0-D Mononuclear Complex researchgate.net

Catalytic Applications of Pyridine 2 Carboxylate Containing Chemical Systems

Homogeneous Catalysis Mediated by Metal-Pyridine-2-carboxylate Complexes

In homogeneous catalysis, metal complexes containing the pyridine-2-carboxylate ligand are highly valued for their solubility and well-defined active sites, which often leads to high selectivity and activity. These catalysts have been successfully employed in a range of reactions, including oxidations, cross-coupling reactions, and other bond-forming transformations.

Oxidation Reactions (e.g., Alkane, Alkene, and Alcohol Oxidation)

Metal-pyridine-2-carboxylate complexes have demonstrated significant efficacy in mediating oxidation reactions of various organic substrates, including the challenging activation of C-H bonds in alkanes, as well as the oxidation of alkenes and alcohols.

Alkane Oxidation: Tetranuclear iron(III) complexes featuring a pyridine-carboxylate ligand have been shown to be active catalysts for the oxidation of alkanes using hydrogen peroxide as the oxidant. These reactions predominantly yield alcohols, and high stereospecificity in the oxidation of substrates like cis-1,2-dimethylcyclohexane (B165935) suggests a metal-based mechanism involving oxygen insertion into C-H bonds, mimicking the action of non-heme iron enzymes. rsc.org For instance, an aqua complex of this type has shown notable activity in these transformations. rsc.org

Alkene Oxidation: An in-situ prepared catalyst system consisting of a Manganese(II) salt and pyridine-2-carboxylic acid is effective for the selective epoxidation of electron-rich alkenes. nih.gov Utilizing near-stoichiometric amounts of hydrogen peroxide under ambient conditions, this system can achieve high turnover numbers (TON) and turnover frequencies (TOF) for a variety of substrates with good to excellent selectivity. nih.gov The presence of a ketone, such as butanedione, has been found to be crucial for activating the hydrogen peroxide. nih.gov

Alcohol Oxidation: A homogeneous catalyst system composed of Manganese(II) acetate (B1210297) and 2-picolinic acid (pyridine-2-carboxylic acid) has been effectively used for the oxidation of alcohols with peracetic acid as the oxidant. wikipedia.org This system is capable of operating at very low catalyst loadings (as low as 0.01 mol%). wikipedia.org The methodology has been successfully applied to the oxidation of secondary benzylic alcohols. wikipedia.org Furthermore, silver(II) picolinate (B1231196) complexes in aqueous suspension can oxidize arylalkanols to produce the corresponding aldehydes or ketones. nih.gov

Below is a table summarizing selected research findings on the oxidation reactions catalyzed by metal-pyridine-2-carboxylate systems.

Metal CenterLigand SystemOxidantSubstrate TypePrimary Product(s)Reference
Iron(III)Tetranuclear complex with pyridine-carboxylateH₂O₂Alkanes (e.g., cis-1,2-dimethylcyclohexane)Alcohols rsc.org
Manganese(II)Pyridine-2-carboxylic acid (in-situ)H₂O₂Electron-rich alkenesEpoxides nih.gov
Manganese(II)2-Picolinic acidPeracetic acidSecondary benzylic alcoholsKetones wikipedia.org
Silver(II)Pyridine-2-carboxylate (picolinate)-ArylalkanolsAldehydes, Ketones nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck Reactions)

Palladium complexes incorporating pyridine-carboxylate and related ligands have proven to be efficient precatalysts for fundamental carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-couplings.

Suzuki-Miyaura and Heck Reactions: Palladium(II) complexes with a variety of substituted pyridine (B92270) ligands have been synthesized and evaluated as precatalysts in both Suzuki-Miyaura and Heck reactions. acs.org The electronic nature of the substituents on the pyridine ring has a discernible effect on the catalytic efficiency. Generally, Pd(II) complexes with more basic pyridine ligands tend to exhibit slightly higher catalytic effectiveness in Suzuki-Miyaura coupling. acs.org For instance, complexes with electron-donating groups on the pyridine ring showed high activity. acs.org

Moreover, trifunctional N,N,O-terdentate amido/pyridyl carboxylate Palladium(II) complexes have been reported as highly active and stable phosphine-free catalysts for both Heck and room-temperature Suzuki reactions, achieving high turnover numbers. organic-chemistry.org This highlights the potential of designing multi-dentate ligands based on the pyridine-2-carboxylate framework to create robust catalysts.

The following table presents data on the influence of substituents on the pyridine ligand in Pd(II)-catalyzed Suzuki-Miyaura coupling.

Ligand Substituent (at position 4)Ligand pKaGC Yield (%)
-H5.22>99
-CH₃6.03>99
-OCH₃6.58>99
-Cl3.8378
-CN1.8664

Data adapted from a study on the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid catalyzed by Pd(II) complexes with substituted pyridine ligands. acs.org

N-Arylation and Other Bond-Forming Transformations

Beyond oxidation and cross-coupling, pyridine-2-carboxylate systems catalyze other significant bond-forming reactions, including N-arylation and multicomponent reactions for the synthesis of complex heterocyclic structures.

A notable application is the use of Copper(I) combined with pyridine-2-carboxylic acid (P2CA) to catalyze the N-arylation of hydrazides. nih.govacs.org This demonstrates the utility of this ligand in facilitating C-N bond formation.

Furthermore, pyridine-2-carboxylic acid itself has been employed as an efficient, metal-free organocatalyst for the rapid, multi-component synthesis of pyrazolo[3,4-b]quinolinones. nih.govacs.orgnih.gov This reaction, which involves the formation of both C-C and C-N bonds, proceeds in high yields under mild conditions. acs.orgnih.gov The catalyst's effectiveness is highlighted by the short reaction times (2-10 minutes) and its ability to be recycled. acs.org

Heterogeneous Catalysis and Surface-Supported Pyridine-2-carboxylate Catalysts

To overcome challenges associated with homogeneous catalysis, such as catalyst separation and reuse, significant efforts have been directed towards the development of heterogeneous catalysts. Immobilizing pyridine-2-carboxylate complexes onto solid supports is a key strategy in this area.

Immobilization Strategies for Enhanced Catalytic Performance

Various strategies have been explored to immobilize pyridine-2-carboxylate-containing catalysts, leading to systems with enhanced stability and performance.

One approach involves the intercalation of molybdenum(II) complexes with pyridine-2-carboxylic acid into lamellar materials. researchgate.net This is achieved by first treating the lamellar material with a solution of pyridine-2-carboxylic acid and potassium hydroxide (B78521), followed by impregnation with an organometallic molybdenum precursor. researchgate.net The resulting materials have shown catalytic activity in the ring-opening-metathesis polymerization of norbornene and the polymerization of styrene. researchgate.net

Another strategy is the covalent attachment of catalyst precursors to a polymer backbone. For example, copper complexes have been supported on a polystyrene-divinylbenzene resin functionalized with a diamine, creating a PS-DA-Cu catalyst. organic-chemistry.org This heterogeneous catalyst demonstrated good activity in the oxidation of cyclohexene (B86901) with molecular oxygen, producing cyclohexene oxide, 2-cyclohexene-1-ol, and 2-cyclohexene-1-one. organic-chemistry.org

Catalyst Stability and Recyclability in Heterogeneous Systems

A primary advantage of heterogeneous catalysts is their potential for enhanced stability and recyclability, which is crucial for developing sustainable and cost-effective chemical processes.

The aforementioned polystyrene-supported copper catalyst (PS-DA-Cu) not only showed good catalytic activity but also represents a system designed for easy separation and potential reuse. organic-chemistry.org

In the context of organocatalysis, pyridine-2-carboxylic acid used in the synthesis of pyrazolo[3,4-b]quinolinones has demonstrated excellent recyclability. acs.orgnih.gov After the reaction, the catalyst can be recovered and reused for up to four cycles with only a minor decrease in product yield, showcasing its robustness under the reaction conditions. nih.gov This recyclability makes the protocol more environmentally friendly and cost-effective. acs.orgnih.gov

Organocatalysis and Metal-Free Catalysis by Pyridine-2-carboxylic Acid

Pyridine-2-carboxylic acid (picolinic acid), the conjugate acid of potassium pyridine-2-carboxylate, has emerged as a versatile and efficient organocatalyst in a variety of organic transformations. Its metal-free catalytic activity is particularly notable in multi-component reactions, where it facilitates the synthesis of complex heterocyclic scaffolds. The unique structural features of pyridine-2-carboxylic acid, possessing both a Lewis basic nitrogen atom and a Brønsted acidic carboxylic acid group, allow it to play a dual role in catalytic cycles, activating both electrophilic and nucleophilic partners.

Catalytic Pathways in Multi-Component Organic Syntheses

Pyridine-2-carboxylic acid has proven to be a highly effective catalyst for the synthesis of pyrazolo[3,4-b]quinolinones through a one-pot, three-component reaction. nih.govrawdatalibrary.netresearchgate.net This reaction involves the condensation of aldehydes, 1,3-dicarbonyl compounds (such as dimedone and 1,3-cyclohexanedione), and 5-aminopyrazoles. nih.gov The catalytic pathway is initiated by a Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl compound. nih.gov In this step, the carboxylic acid moiety of pyridine-2-carboxylic acid is proposed to activate the aldehyde, while the pyridine nitrogen acts as a base to deprotonate the 1,3-dicarbonyl compound, generating the corresponding enolate. The subsequent condensation and dehydration lead to the formation of a Knoevenagel adduct. nih.gov

The second phase of the catalytic cycle involves the Michael addition of the 5-aminopyrazole to the Knoevenagel adduct. The acidic proton of pyridine-2-carboxylic acid is believed to activate the Knoevenagel adduct towards nucleophilic attack by the exocyclic amino group of the pyrazole (B372694). nih.gov Following the Michael addition, an intramolecular cyclization occurs, which is also facilitated by the catalyst. The final step involves a dehydration reaction to afford the aromatic pyrazolo[3,4-b]quinolinone product. nih.gov The efficiency of this catalytic pathway is demonstrated by the high yields and short reaction times reported in the literature. nih.govresearchgate.net

Table 1: Pyridine-2-carboxylic Acid Catalyzed Synthesis of Pyrazolo[3,4-b]quinolinones

Aldehyde 1,3-Dicarbonyl Compound 5-Aminopyrazole Product Yield (%) Time (min) Ref.
Benzaldehyde Dimedone 5-Amino-3-methyl-1-phenyl-1H-pyrazole 6,6-Dimethyl-4-phenyl-1- (phenyl(d5))-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one 98 5 nih.gov
4-Chlorobenzaldehyde Dimedone 5-Amino-3-methyl-1-phenyl-1H-pyrazole 4-(4-Chlorophenyl)-6,6-dimethyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one 95 7 nih.gov
4-Methoxybenzaldehyde Dimedone 5-Amino-3-methyl-1-phenyl-1H-pyrazole 4-(4-Methoxyphenyl)-6,6-dimethyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one 96 4 nih.gov
4-Nitrobenzaldehyde 1,3-Cyclohexanedione 5-Amino-3-methyl-1-phenyl-1H-pyrazole 4-(4-Nitrophenyl)-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one 88 10 nih.gov

Regioselectivity and Stereoselectivity Control in Organic Reactions

A significant aspect of catalysis by pyridine-2-carboxylic acid is its ability to control regioselectivity in multi-component reactions. In the synthesis of pyrazolo-fused quinolines from aldehydes, 5-aminopyrazoles, and 1,3-cyclodiones, the choice of catalyst determines the resulting isomer. While base catalysts such as potassium hydroxide or sodium ethoxide lead to the formation of pyrazolo[4,3-c]quinolizinones, the use of pyridine-2-carboxylic acid as a catalyst regioselectively yields pyrazolo[3,4-b]quinolinones. nih.govnih.gov This divergence in regioselectivity highlights the crucial role of the bifunctional nature of pyridine-2-carboxylic acid in directing the reaction pathway. The proposed mechanism suggests that the acid-catalyzed pathway favors the initial formation of the Knoevenagel adduct, which then undergoes a specific Michael addition and cyclization cascade to give the pyrazolo[3,4-b]quinolinone core. nih.gov

While the control of regioselectivity by pyridine-2-carboxylic acid is well-documented, its application in stereoselectivity control is less explored. There is limited literature on the use of achiral pyridine-2-carboxylic acid for inducing stereoselectivity. However, the broader field of asymmetric organocatalysis has seen the development of chiral pyridine derivatives for enantioselective transformations. chemscene.comrsc.org For instance, chiral pyridine-N,N'-dioxide ligands derived from L-prolinamides have been successfully employed in asymmetric Friedel-Crafts alkylation reactions. rawdatalibrary.net These more complex chiral ligands, while not directly within the scope of this compound, suggest the potential for developing chiral derivatives of pyridine-2-carboxylic acid for stereoselective catalysis. The introduction of chiral centers into the pyridine-2-carboxylic acid backbone could, in principle, create a chiral environment around the catalytic sites, enabling enantioselective or diastereoselective transformations.

Mechanistic Elucidation of Acid-Catalyzed Transformations

The mechanism of pyridine-2-carboxylic acid-catalyzed transformations is believed to proceed through the formation of carbocationic intermediates. nih.govrawdatalibrary.net In the multi-component synthesis of pyrazolo[3,4-b]quinolinones, the electronic effects of substituents on the aromatic aldehyde have been studied to probe the reaction mechanism. Electron-donating groups on the aldehyde were found to accelerate the reaction, while electron-withdrawing groups had the opposite effect. nih.gov This observation supports a mechanism where the rate-determining step involves the formation of a carbocation intermediate, which is stabilized by electron-donating substituents. nih.gov

The dual acidic and basic nature of pyridine-2-carboxylic acid is central to its catalytic activity. nih.gov A plausible mechanism involves the following key steps:

Activation of the Aldehyde: The carboxylic acid group of pyridine-2-carboxylic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. nih.gov

Enolate Formation: Simultaneously, the pyridine nitrogen acts as a Brønsted base, abstracting a proton from the active methylene (B1212753) group of the 1,3-dicarbonyl compound to form an enolate. nih.gov

Knoevenagel Condensation: The enolate attacks the activated aldehyde, leading to a Knoevenagel adduct after dehydration. nih.gov

Michael Addition: The catalyst then protonates the Knoevenagel adduct, generating a carbocation that is subsequently attacked by the 5-aminopyrazole in a Michael-type addition. nih.gov

Cyclization and Dehydration: An intramolecular cyclization followed by dehydration, both facilitated by the catalyst, yields the final pyrazolo[3,4-b]quinolinone product. nih.gov

This proposed mechanism, involving the synergistic action of the acidic and basic sites of the catalyst, provides a rationalization for the observed high efficiency and regioselectivity of these reactions. nih.gov

Supramolecular Chemistry and Non Covalent Interactions of Pyridine 2 Carboxylate

Hydrogen Bonding Networks in Solid-State Assemblies

Hydrogen bonding is a dominant force in the crystal packing of pyridine-2-carboxylate systems. The carboxylate group is a potent hydrogen bond acceptor, while the pyridine (B92270) nitrogen can also participate in hydrogen bonding, particularly when protonated. In the context of potassium pyridine-2-carboxylate, where the carboxylic acid is deprotonated, the primary hydrogen bond donors would likely be solvent molecules (e.g., water of hydration) or other co-crystallized species.

Aromatic π-π Stacking Interactions and Their Role in Molecular Recognition

The aromatic pyridine ring of the pyridine-2-carboxylate anion facilitates π-π stacking interactions, which are crucial for the stabilization of supramolecular architectures. These interactions occur when the electron-rich π systems of adjacent pyridine rings overlap. The geometry of this stacking can vary, with common arrangements being parallel-displaced or T-shaped. nih.gov

Interdigitation and Layered Architectures in Crystalline Solids

The combination of hydrogen bonding and π-π stacking often leads to the formation of well-defined layered or interdigitated structures in the solid state. In many pyridine-2-carboxylate-containing compounds, molecules assemble into sheets or layers, which are then further organized through interlayer interactions. For example, in the crystal structures of N-(pyridine-2-carbonyl)pyridine-2-carboxamide and its fluorinated analogue, molecules arrange into double layers. nih.gov

These layers can be parallel or adopt more complex arrangements, such as herringbone patterns. researchgate.net The potassium ions in this compound would likely reside between the layers of the organic anions, with coordination to the carboxylate oxygen atoms and potentially the pyridine nitrogen. The size and coordination preference of the potassium ion would play a significant role in determining the specific layered architecture and the degree of interdigitation between adjacent layers. Studies on related systems, like eumelanin (B1172464) thin films, have shown that potassium ions can influence the morphology and self-assembly of the supramolecular aggregates. nih.govresearchgate.net

Crystal Engineering Principles Applied to Pyridine-2-carboxylate-Based Supramolecular Synthons

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The pyridine-2-carboxylate unit provides access to several reliable supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. One of the most common synthons involves the carboxylic acid group, which can form dimers or catemers. However, in the presence of a pyridine nitrogen, the carboxylic acid–pyridine heterosynthon (COO–H···Npyr) often becomes the preferred interaction. rsc.org

In the case of this compound, the primary synthon would involve the coordination of the potassium ion by the carboxylate group. The geometry of this coordination, combined with other weak interactions, will dictate the final crystal structure. The principles of crystal engineering aim to control these interactions to produce materials with specific topologies and properties. The study of different salts and co-crystals of pyridine carboxylic acids provides insight into the hierarchy of these non-covalent interactions. researchgate.netrsc.org

Polymorphism and Pseudo-Polymorphism in Pyridine-2-carboxylate Systems

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, while pseudo-polymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (hydrates, solvates). These different solid forms can exhibit distinct physical properties. Pyridine-2,6-dicarboxylic acid, a closely related compound, is known to exhibit polymorphism, with different forms showing competition between zwitterion formation and carboxylic acid dimerization. rsc.orgsoton.ac.uk

Derivatives such as pyridine-2,6-dicarboxamides have also been shown to crystallize as different polymorphs and hydrates, where the molecular conformation and intermolecular hydrogen bonding play a crucial role. nih.govresearchgate.net Given the propensity of the pyridine-2-carboxylate moiety to engage in various competing non-covalent interactions, it is highly probable that this compound could also exhibit polymorphism or pseudo-polymorphism under different crystallization conditions. The specific polymorph obtained can be influenced by factors such as solvent, temperature, and the presence of impurities.

Computational and Theoretical Studies on Pyridine 2 Carboxylate and Its Complexes

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and its time-dependent extension, TD-DFT, are powerful quantum mechanical methods used to investigate the electronic structure and properties of many-body systems, such as molecules and complexes.

DFT calculations are widely used to predict and validate the three-dimensional structures of pyridine-2-carboxylate complexes. For instance, studies on zinc(II) and manganese(II) complexes with pyridine (B92270) dicarboxylate derivatives have shown that DFT can accurately model the coordination environment around the metal center. researchgate.netresearchgate.net In a typical octahedral zinc(II) complex involving pyridine-2,6-dicarboxylate, the ligand coordinates to the metal ion through its nitrogen atom and the oxygen atoms of the two carboxylate groups. researchgate.net

These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are often in excellent agreement with experimental data obtained from X-ray crystallography. DFT is also employed to understand the electronic properties, such as the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). For example, in complexes of pyridine-2,5-dicarboxylic acid N-oxide, DFT studies have been crucial in analyzing the stability conferred by intermolecular interactions like hydrogen bonds and π-stacking. researchgate.net

Table 1: Representative DFT-Calculated vs. Experimental Bond Lengths in a Zinc(II)-Pyridine-2,6-dicarboxylate Complex

Bond DFT Calculated Length (Å) Experimental Length (Å)
Zn-N(pyridine) 2.15 2.13
Zn-O(carboxylate) 2.20 2.18
C=O 1.26 1.25
C-N 1.35 1.34

Note: Data is illustrative and compiled from typical values reported in studies like researchgate.net.

TD-DFT is particularly useful for simulating electronic absorption (UV-Vis) spectra, providing insights into the electronic transitions occurring within a molecule or complex. For a [Zn(II)(Tpy)(Pydc)]·4H₂O complex (where Tpy is terpyridine and Pydc is pyridine-2,6-dicarboxylate), TD-DFT calculations have been used to interpret its luminescence properties and interactions with other molecules. researchgate.net

Furthermore, DFT calculations are instrumental in predicting and interpreting other types of spectra. For example, calculated NMR chemical shifts can be compared with experimental data to confirm the proposed structure of a synthesized pyridine derivative. nih.gov Similarly, DFT can be used to calculate the vibrational frequencies, which aids in the assignment of peaks in infrared (IR) and Raman spectra. In one study, the absence of a carboxylic COOH group was confirmed by comparing experimental IR data with DFT calculations after a decarboxylation reaction. nih.gov

Molecular Dynamics and Monte Carlo Simulations for Solution-Phase Behavior

Molecular dynamics (MD) and Monte Carlo (MC) simulations are used to study the behavior of molecules in the solution phase, providing a dynamic picture of interactions between the solute and solvent molecules. For potassium pyridine-2-carboxylate, these simulations can model the hydration shell around the carboxylate group and the potassium ion.

Mechanistic Investigations of Chemical Reactions and Catalytic Cycles

Computational methods are frequently used to elucidate the step-by-step mechanisms of chemical reactions. Pyridine-2-carboxylic acid (picolinic acid) has been shown to act as an efficient catalyst in various organic syntheses. Computational studies can help to map out the reaction pathway, identify transition states, and calculate activation energies.

For example, in the multi-component synthesis of pyrazolo[3,4-b]quinolinones, pyridine-2-carboxylic acid was used as a catalyst. rsc.orgrsc.org A plausible reaction mechanism involves the dual acidic and basic nature of the molecule to facilitate Knoevenagel condensation and subsequent cyclization steps through the generation of carbocation intermediates. rsc.org DFT calculations can be used to validate such proposed mechanisms by determining the energetics of each step. Other mechanistic investigations have focused on reactions of the pyridine ring itself, such as selective C-H functionalization, where computational analysis helps to explain the observed regioselectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Properties

QSAR is a computational technique that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and a particular property. While often used for biological activity, QSAR can also be applied to chemical properties and reactivity.

For derivatives of pyridine carboxylic acid, QSAR models have been developed to correlate structural features with specific chemical or physical properties. nih.govrsc.org These models use a variety of molecular descriptors, which are numerical values derived from the chemical structure (e.g., electronic, steric, or topological parameters). For instance, a 4D-QSAR study on pyrazole (B372694) pyridine carboxylic acid derivatives used quantum chemical calculations to generate electron-conformational matrices to predict their activity. nih.gov Such studies help in understanding which structural modifications are likely to influence a desired chemical property, guiding the design of new molecules with tailored characteristics.

Table 2: Common Descriptors in QSAR Studies of Pyridine Derivatives

Descriptor Type Example Property Modeled
Electronic Partial Atomic Charges Reactivity, Acidity
Steric Molecular Volume Accessibility of Reaction Center
Lipophilicity LogP Solubility, Partitioning Behavior
Topological Wiener Index Molecular Branching

Note: This table presents examples of descriptor types used in QSAR studies as discussed in sources like nih.govrutgers.edu.

Thermodynamic and Kinetic Modeling of Complexation Equilibria

Computational chemistry provides powerful tools for modeling the thermodynamics and kinetics of complex formation between pyridine-2-carboxylate and metal ions. These models can predict the stability constants (log K), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation.

Studies on the complexation of metal ions like Thorium(IV) with isomers of pyridine monocarboxylate-N-oxides have combined experimental techniques with computational modeling. researchgate.net DFT calculations are used to optimize the geometries of the predicted metal-ligand complexes and to obtain energies, bond distances, and charge distributions. The theoretical calculations often corroborate the experimental findings, confirming, for example, that complex formation is an entropy-driven process. researchgate.net Similarly, kinetic modeling can be performed to understand the rates of ligand exchange and complex formation, as demonstrated in theoretical studies of tautomerization in related pyridine systems. nih.govresearchgate.net

Advanced Analytical Methodologies in Pyridine 2 Carboxylate Research

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. This makes it particularly valuable for the investigation of paramagnetic metal complexes, such as those formed between pyridine-2-carboxylate and transition metal ions like copper(II), manganese(II), and vanadyl(IV). The EPR spectrum provides detailed information about the electronic structure, coordination environment, and bonding characteristics of the paramagnetic center.

The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. The interaction between the electron's spin and the applied magnetic field leads to the splitting of spin energy levels (Zeeman effect). Transitions between these levels can be induced by microwave radiation of the appropriate frequency. The resulting spectrum is typically presented as the first derivative of the absorption signal.

Two key parameters are extracted from an EPR spectrum: the g-factor and the hyperfine coupling constant (A).

The g-factor (or g-tensor): This is a dimensionless quantity that is characteristic of the paramagnetic species. For a free electron, the g-value is approximately 2.0023. In a metal complex, the g-value deviates from this free-electron value due to spin-orbit coupling, which mixes ground and excited electronic states. The magnitude and anisotropy of the g-tensor provide significant insight into the geometry and the nature of the ligand field around the metal ion. For instance, in copper(II) complexes, the relationship between the parallel (g∥) and perpendicular (g⊥) components of the g-tensor can help distinguish between different coordination geometries. ethz.chmdpi.com

Hyperfine Coupling Constant (A-tensor): This parameter arises from the magnetic interaction between the unpaired electron and nearby magnetic nuclei (those with a non-zero nuclear spin, I), such as the central metal ion or ligand atoms. This interaction splits the EPR signal into multiple lines. The number of lines is given by 2nI + 1, where 'n' is the number of equivalent nuclei. The magnitude of the hyperfine coupling constant is a measure of the unpaired electron density at the nucleus and provides information about the covalency of the metal-ligand bonds and the identity of the coordinating atoms. ethz.ch

In the context of pyridine-2-carboxylate research, EPR spectroscopy is instrumental in characterizing the complexes formed with various paramagnetic metal ions.

Copper(II) Complexes: Copper(II) (d⁹ configuration, S=1/2) is a classic candidate for EPR studies. The pyridine-2-carboxylate ligand, acting as a bidentate chelating agent through the pyridine (B92270) nitrogen and a carboxylate oxygen, forms stable complexes with Cu(II). ionicviper.org The EPR spectra of these complexes are sensitive to the coordination geometry. For instance, the EPR spectrum of a Cu(II)-picolinate complex can reveal a single paramagnetic species or, in some cases, the presence of multiple species in solution. nih.gov In frozen solution or powder form, the spectra often exhibit axial or rhombic symmetry, allowing for the determination of g∥, g⊥, A∥, and A⊥ values. ethz.ch The g-tensor values, in particular, are indicative of the ground electronic state; for axially elongated octahedral or square-planar complexes, g∥ > g⊥ > 2.0023 is typically observed, corresponding to a d(x²-y²) ground state. ethz.chresearchgate.net Computational studies using methods like Density Functional Theory (DFT) are often paired with experimental EPR to predict and interpret g-tensors, providing a deeper understanding of the electronic structure. mdpi.comnih.gov

Manganese(II) Complexes: High-spin Manganese(II) (d⁵ configuration, S=5/2) complexes with pyridine-2-carboxylate and related ligands have also been investigated using EPR. researchgate.netrsc.org The ⁵⁵Mn nucleus has a nuclear spin of I=5/2, which leads to a characteristic six-line hyperfine pattern in the EPR spectrum of monomeric Mn(II) complexes in solution. researchgate.netresearchgate.net The hyperfine coupling constant (A) for these complexes is typically around 93 G, which is consistent with an octahedral or distorted octahedral coordination environment involving oxygen and nitrogen donors. researchgate.net In some cases, such as with dinuclear manganese complexes, more complex EPR spectra are observed, which can provide information about the magnetic exchange coupling between the metal centers. cmu.edu For instance, studies on Mn(II) complexes with ligands derived from pyridine-2-carbaldehyde show a typical hyperfine sextet centered at a g-value of approximately 2. researchgate.net

Vanadyl(IV) Complexes: The vanadyl ion, [VO]²⁺ (d¹ configuration, S=1/2), is another common paramagnetic probe. The ⁵¹V nucleus has a high natural abundance and a nuclear spin of I=7/2, resulting in a characteristic eight-line hyperfine pattern in the EPR spectrum. chemrxiv.orgrsc.org The analysis of the g and A tensors can provide detailed information about the ligand donor atoms in the equatorial plane of the square-pyramidal vanadyl complex. chemrxiv.orgudel.edu The hyperfine coupling parameters are particularly sensitive to the Lewis basicity of the coordinating ligands. chemrxiv.org EPR studies can track the formation of different isomers and confirm the coordination environment around the vanadium center. udel.edu

The following tables summarize representative EPR data for paramagnetic metal complexes involving pyridine-2-carboxylate or structurally similar ligands, as reported in various research studies.

Table 1: EPR Data for Copper(II) Complexes

Table 2: EPR Data for Manganese(II) Complexes

Table 3: EPR Data for Vanadium(II) and Vanadyl(IV) Complexes

Note: The tables include data for complexes with pyridine-2-carboxylate or structurally related ligands to illustrate the application of EPR spectroscopy.

Environmental and Interfacial Chemistry of Pyridine 2 Carboxylate

Chemical Interactions with Environmental Pollutants and Heavy Metals

Picolinic acid (pyridine-2-carboxylic acid) is a well-established bidentate chelating agent, capable of binding to metal ions through its pyridinic nitrogen atom and the carboxyl group. tandfonline.comistanbul.edu.tr This chelating ability governs its interactions with heavy metal pollutants in aqueous environments. Chelation therapy, a medical procedure for removing toxic metals from the body, relies on agents that bind to metal ions to form excretable complex structures. wikipedia.orgmdpi.com The principles of this process are analogous to the compound's environmental interactions.

Studies have characterized the formation of complexes between pyridine-2,5-dicarboxylic acid, a related compound, and several divalent heavy metal ions, including Zn(II), Ni(II), Pb(II), Cd(II), and Cu(II). vu.ltresearchgate.net The stability of these complexes varies depending on the metal ion. For instance, Cu(II) forms the most stable complex among those studied, with a high stability constant (log β2 = 14.1). vu.lt The interaction involves the formation of a 1:2 metal-to-ligand complex, as demonstrated by polarography experiments. vu.lt Picolinic acid itself is known to be a chelating agent for metals such as chromium, manganese, iron, copper, and zinc. istanbul.edu.tr This property is also utilized in the separation of heavy metal ions, where pyridine-2,6-dicarboxylic acid (dipicolinic acid) has been used as a masking agent to selectively bind with ions like Pb(II), facilitating the detection of others like Hg(II). researchgate.net

The interaction is not limited to free metal ions. Pyridine (B92270) carboxylic acid herbicides, such as picloram (B1677784) and clopyralid, are significant environmental pollutants due to their persistence in soil and water. vt.eduvt.edu These compounds function by mimicking plant growth hormones, leading to abnormal growth and death in broadleaf weeds. vt.edu The fundamental structure, a substituted pyridine carboxylic acid, is key to this activity. The environmental behavior of these herbicides is linked to the same chemical properties that allow potassium pyridine-2-carboxylate to interact with metal ions.

Table 1: Stability Constants of Metal Complexes with Pyridine-2,5-dicarboxylic Acid This interactive table summarizes the stability constants (log β2) for complexes formed between various divalent metal ions and pyridine-2,5-dicarboxylic acid, as determined by polarography.

Metal Ionlog β2
Zn(II)12.0 vu.lt
Cd(II)Not specified
Cu(II)14.1 vu.lt
Ni(II)Not specified
Pb(II)Not specified

Reactive Extraction and Separation Technologies for Acid Recovery

The recovery of picolinic acid from aqueous solutions, such as industrial effluents or fermentation broths, is a significant challenge due to its hydrophilic nature. acs.org Simple physical extraction with common organic solvents is inefficient. acs.org Consequently, reactive extraction has emerged as a more effective separation technique. acs.orgacs.org This method involves using an extractant dissolved in a diluent to form a complex with the acid, thereby facilitating its transfer from the aqueous phase to the organic phase. researchgate.net

The choice of extractant and diluent is critical for achieving high extraction efficiency. acs.org Aminic extractants, particularly tertiary amines like tri-n-octylamine (TOA) and tri-n-dodecylamine (TDDA), have shown high efficiency in extracting picolinic acid. tandfonline.comacs.org The effectiveness of the extraction process is quantified by the distribution coefficient (KD), which is the ratio of the acid's concentration in the organic phase to that in the aqueous phase at equilibrium. istanbul.edu.tr

Research has shown that the combination of TOA with a suitable diluent can lead to very high recovery rates. For example, using TOA in dichloromethane (B109758) (DCM) achieved a maximum removal of 94.33% of picolinic acid from a dilute aqueous solution. acs.org The solvation ability of the diluent plays a crucial role, with the order of effectiveness found to be DCM ≥ 4-methylpentan-2-one (MIBK) > chlorobenzene (B131634) > octan-1-ol > cyclohexane. acs.org Similarly, decan-1-ol was found to be a better solvating medium than benzene (B151609) when used with various extractants. tandfonline.com The highest distribution coefficient reported in one study was 4.121 using tridodecylamine (B85476) (TDA) in 1-octanol, corresponding to an 80% extraction efficiency. istanbul.edu.tr

Table 2: Performance of Different Reactive Extraction Systems for Picolinic Acid This interactive table presents research findings on the distribution coefficients (KD) and extraction efficiencies (E) for picolinic acid using various combinations of extractants and diluents.

ExtractantDiluentMax. Distribution Coefficient (KD)Max. Extraction Efficiency (E)Reference
Tri-n-octylamine (TOA)Dichloromethane (DCM)Not specified94.33% acs.org
Tri-n-octylamine (TOA)Decan-1-ol9Not specified tandfonline.com
Tridodecylamine (TDA)1-Octanol4.12180% istanbul.edu.tr
Alamine 336VariousNot specifiedNot specified acs.org

Other separation technologies applicable to carboxylic acids include adsorption, membrane separations, and anion exchange resins. nih.govresearchgate.net However, for picolinic acid, reactive extraction is a prominently studied and effective method. acs.orgresearchgate.net

Chemical Aspects of Pyridine-2-carboxylate in Environmental Processes (e.g., Bioremediation Mechanisms at a Molecular Level)

Pyridine and its derivatives are susceptible to biodegradation by various microorganisms, which is a key process in their environmental fate. tandfonline.com The microbial degradation of pyridinecarboxylic acids involves complex enzymatic pathways. tandfonline.comnih.gov The initial step is often a hydroxylation reaction, which increases the molecule's polarity and prepares it for ring cleavage. nih.gov

The biodegradation pathways can differ between microbial species. In some bacteria, the degradation of pyridine proceeds via a direct ring cleavage catalyzed by a two-component flavin-dependent monooxygenase system without prior hydroxylation. asm.org This process involves the enzymes pyridine monooxygenase (PyrA) and a flavin reductase (PyrE), which cleave the C-2 to C-3 bond. asm.org Another proposed pathway involves cleavage of the ring between C-2 and N, leading to the formation of glutarate semialdehyde. asm.org

For pyridine derivatives like picolinic acid, hydroxylation is a critical step. nih.gov In Alcaligenes faecalis JQ135, the metabolism of picolinic acid is linked to the degradation of 5-hydroxypicolinic acid (5HPA). nih.gov The process involves an initial decarboxylative hydroxylation at the ortho position of the pyridine ring, catalyzed by a monocomponent FAD-dependent monooxygenase, yielding 2,5-dihydroxypyridine (B106003) (2,5DHP). nih.gov This is followed by further decomposition by other enzymes. nih.gov In general, the biodegradation of simple pyridine derivatives like hydroxypyridines and pyridinecarboxylic acids proceeds through hydroxylated intermediates. tandfonline.com For instance, a strain of Streptomyces was found to degrade pyridine by hydrolyzing it to succinate (B1194679) semialdehyde and formamide. nih.gov

Table 3: Key Enzymes and Intermediates in Pyridine Derivative Biodegradation This interactive table outlines the enzymes and key molecular intermediates involved in the microbial degradation of pyridine and its derivatives.

Organism/SystemKey Enzyme(s)Initial StepKey Intermediate(s)Reference
Arthrobacter sp. Strain 68bPyridine monooxygenase (PyrA), PyrEDirect ring cleavage (C-2–C-3)Not specified asm.org
Streptomyces sp. HJ02Succinate semialdehyde dehydrogenase, AmidaseHydrolysisSuccinate semialdehyde, Formamide nih.gov
Alcaligenes faecalis JQ135HpaM (FAD-dependent monooxygenase)Decarboxylative hydroxylation2,5-dihydroxypyridine (2,5DHP) nih.gov
General PathwayMolybdenum-containing monooxygenasesOrtho-hydroxylationHydroxylated pyridines nih.gov

Future Research Directions and Emerging Paradigms in Pyridine 2 Carboxylate Chemistry

Design of Novel Pyridine-2-carboxylate Ligands with Enhanced or Tailored Chemical Functionality

The core structure of pyridine-2-carboxylate offers a scaffold that can be extensively modified to fine-tune its electronic and steric properties. A significant direction of future research lies in the rational design of new picolinate-based ligands where specific functional groups are introduced onto the pyridine (B92270) ring or integrated into larger molecular architectures.

Researchers are exploring substitutions at various positions of the pyridine ring. For example, modifying the 4-position of pyridine-2,6-dicarboxylic acid with groups like chloro (–Cl) or hydroxyl (–OH) alters the electronic charge density of the ring. This, in turn, influences the absorption spectra and energy levels of the resulting lanthanide complexes, which is critical for sensitizing their near-infrared luminescence. manchester.ac.uknih.gov The goal is to create ligands that are better "antennas," efficiently absorbing light and transferring the energy to a metal center. nih.gov

Another approach involves creating more complex, segmented polytopic picolinate (B1231196) ligands. By incorporating rigid linkers like ethynylene bridges, chemists can synthesize larger, more complex structures. nih.gov These extended ligands are instrumental in building robust coordination polymers and metal-organic frameworks (MOFs) with desired topologies and properties. nih.gov Furthermore, integrating the picolinate moiety into macrocyclic structures, such as those based on cyclam or cyclen, leads to ligands that form highly stable complexes with metal ions like Mn(II), which have potential applications in medical imaging as MRI contrast agents. nih.govgoogle.com

The table below summarizes examples of how modifying the basic picolinate structure can tailor its functionality.

Ligand ModificationIntended FunctionalityExample Application
Substitution at 4-position (e.g., -OH, -Cl)Tune electronic properties and energy levelsSensitizing lanthanide luminescence manchester.ac.uknih.gov
Incorporation of ethynylene bridgesCreate rigid, extended structuresBuilding robust coordination polymers nih.gov
Integration into macrocycles (e.g., cyclam)Enhance thermodynamic stability of metal complexesDevelopment of MRI contrast agents nih.gov
Attachment of pendant armsIncrease denticity and coordination abilityCreating chelators for metal ions like Mn(II) researchgate.net

These design strategies are moving the field from simple metal-ligand complexes to sophisticated, multifunctional molecular systems.

Exploration of New Metal-Ligand Combinations for Unprecedented Chemical Reactivity

The identity of the metal ion is just as crucial as the ligand in determining the properties of a coordination complex. A major frontier in picolinate chemistry is the systematic exploration of new combinations of picolinate-derived ligands with a wider range of metal ions to unlock novel reactivity.

Recent studies have shown that picolinic acid (the protonated form of the picolinate ligand) can significantly enhance the catalytic activity of manganese(II) in activating peracetic acid for the degradation of micropollutants. acs.org This system generates high-valent manganese species, such as Mn(V), which are powerful oxidants. acs.org This demonstrates how a simple, biodegradable ligand can mediate the reactivity of an earth-abundant metal for environmental applications.

In the realm of polynuclear clusters, combining picolinate-type ligands with other small bridging ligands like azides has led to novel magnetic materials. For instance, the use of a pyridyloximate ligand alongside carboxylates and azides has resulted in a pentanuclear nickel(II) cluster with a unique "bowtie" topology and ferromagnetic behavior. acs.orgresearchgate.net

The versatility of the picolinate ligand is further highlighted in its complexes with cobalt(II), where the inclusion of different N,N-donor ligands like bipyridine or phenanthroline modulates the complex's ability to bind and cleave DNA. rsc.org Similarly, gallium(III) complexes with picolinate and its derivatives are being investigated for their therapeutic potential. nih.gov The table below showcases some of these emerging metal-ligand combinations.

Metal IonPicolinate-Type LigandCo-ligand/SystemResulting Property/Reactivity
Mn(II)Picolinic AcidPeracetic AcidGeneration of high-valent Mn(V) for oxidation catalysis acs.org
Ni(II)Phenyl(2-pyridyl)ketone oximeAzide, CarboxylatePentanuclear cluster with ferromagnetic properties acs.org
Co(II)PicolinateDipyridophenazine (dppz)Enhanced DNA binding and photocleavage activity rsc.org
Eu(III)Ethynyl-bridged picolinates-Highly luminescent and robust coordination polymers nih.gov
Ga(III)Picolinate, Dipicolinate-Potential therapeutic complexes nih.gov

This exploration is driven by the goal of discovering synergies between the metal and ligand that lead to functions not achievable by either component alone.

Applications in Advanced Materials Science (e.g., Chemo-sensors, Molecular Machines, Porous Materials)

The tailored properties of metal-picolinate complexes make them excellent candidates for the construction of advanced materials. Future research will increasingly focus on integrating these complexes into functional devices and materials.

Chemosensors: Pyridine-based ligands, including those derived from picolinic acid, are central to the design of chemosensors for detecting specific ions. researchgate.net For example, luminescent europium(III) coordination polymers built with segmented picolinate ligands have demonstrated high selectivity in detecting nitroaromatic compounds and Fe³⁺ ions in aqueous solutions through luminescence quenching. nih.gov Their robustness over a wide pH range makes them practical for real-world applications. nih.gov Other Schiff base sensors incorporating pyridine units have shown high selectivity for ions like Pb²⁺ and Cu²⁺. nih.govnih.gov

Porous Materials: Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal nodes and organic linkers. Pyridine-carboxylate ligands are highly valuable linkers for creating MOFs with unique topologies and properties. Researchers have synthesized 3D MOFs using pyridine-dicarboxylic acid ligands with cobalt and zinc, which exhibit interesting magnetic and photoluminescent properties. researchgate.netingentaconnect.com By introducing pyridine into the coordination sphere of a cobalt-based MOF, it is possible to induce a structural reconfiguration from a 3D to a 2D nanosheet structure, which enhances its catalytic activity for the oxygen evolution reaction (OER). rsc.org

Molecular Machines: While the direct creation of complex molecular machines using picolinates is an emerging area, the fundamental principles are being established. The design of ligands that undergo conformational changes upon binding a metal ion or another stimulus is a key step. The fluxionality of picolinate ligands in solution, as observed in Gallium(III) complexes, suggests a dynamic nature that could be harnessed for molecular motion. nih.gov

In-depth Mechanistic Investigations of Complex Chemical Transformations

A deeper understanding of how reactions occur is crucial for designing better catalysts and processes. Future work will employ advanced spectroscopic and kinetic techniques to elucidate the mechanisms of chemical transformations involving pyridine-2-carboxylate.

A fascinating discovery is that in some manganese-catalyzed oxidation reactions, the initial, more complex pyridyl ligand decomposes to form pyridine-2-carboxylic acid, which is itself the true active catalyst. This was confirmed by observing that using pyridine-2-carboxylic acid directly eliminates the lag phase seen with the precursor ligands and improves the efficiency of the oxidant.

In other systems, the picolinate ligand plays a more direct role. Mechanistic studies, including kinetic analysis, have been used to understand how picolinic acid catalyzes the chromic acid oxidation of various organic molecules. acs.org A plausible mechanism for the synthesis of picolinate derivatives using a heterogeneous catalyst involves the activation of an aldehyde by the catalyst, followed by a series of condensation and cyclization steps. nih.gov

Proposed catalytic cycles often involve the coordination of the picolinate ligand to a metal center, which then facilitates subsequent steps like C-H activation, migratory insertion, or reductive elimination. beilstein-journals.org For example, in a dual photoredox/cobalt-catalyzed reaction, a cobalt-hydride species performs a hydrogen atom transfer (MHAT), followed by radical migration and a final halogen atom transfer (XAT) from a cobalt-halide complex, a pathway supported by detailed mechanistic experiments and calculations. acs.org

Predictive Design and Discovery of New Pyridine-2-carboxylate Derivatives through Advanced Computational Chemistry

Computational chemistry has become an indispensable tool for accelerating the discovery and development of new molecules and materials. In the context of pyridine-2-carboxylate chemistry, methods like Density Functional Theory (DFT) are being used to predict structures, understand reactivity, and guide experimental work.

Computational docking is used to predict how newly designed pyridine derivatives will bind to biological targets like enzymes, which is a key step in drug discovery. nih.gov DFT calculations have been employed to optimize the structures of cobalt(II) picolinate complexes and calculate their ionization potentials, providing insight into their DNA cleavage activity. rsc.org These calculations can help explain experimental observations, such as why certain complexes are more active than others.

For materials science applications, computational modeling can predict the electronic structure and properties of new metal-picolinate complexes. DFT and time-dependent DFT (TDDFT) calculations have been used to understand the electronic transitions in ruthenium complexes, confirming that oxidation occurs on the ligand rather than the metal. acs.org In the study of Mn(II) macrocyclic complexes for MRI applications, DFT calculations provided a value for the hyperfine coupling constant that was in excellent agreement with experimental data, validating the proposed coordination environment of the Mn(II) ion in solution. nih.gov

Looking forward, the synergy between computational prediction and experimental synthesis will become even more crucial. Advanced algorithms and increased computing power will enable the in silico screening of vast libraries of virtual pyridine-2-carboxylate derivatives for specific properties, allowing chemists to focus their synthetic efforts on the most promising candidates. mdpi.comrsc.org

Q & A

Q. What are the most reliable synthetic routes for potassium pyridine-2-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via neutralization of pyridine-2-carboxylic acid with potassium hydroxide. Key parameters include stoichiometric control (1:1 molar ratio of acid to base) and solvent selection (e.g., ethanol or water). Post-synthesis, crystallization from aqueous ethanol improves purity . Optimization may involve adjusting pH (target ~7–8) and temperature (room temperature for stability). Yield can be monitored via gravimetric analysis or NMR quantification of byproducts .

Q. How can researchers verify the purity and structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

  • FTIR : Confirm carboxylate C=O stretching (~1600–1650 cm⁻¹) and absence of free carboxylic acid O-H stretches (>2500 cm⁻¹) .
  • NMR : ¹H NMR should show characteristic pyridine ring protons (δ 7.5–8.5 ppm) and a downfield-shifted carboxylate carbon in ¹³C NMR .
  • HPLC : A reverse-phase C18 column with UV detection at 254 nm can assess purity (>95% area under the curve) .

Q. What are the primary applications of this compound in coordination chemistry?

The compound serves as a ligand in transition metal complexes due to its bidentate binding capability (via carboxylate and pyridine nitrogen). For example, it has been used in iridium(III) complexes for OLEDs, where its electron-withdrawing properties enhance charge transport . Reaction with metal precursors (e.g., IrCl₃) in refluxing ethylene glycol yields stable complexes, characterized by cyclic voltammetry and photoluminescence spectroscopy .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the coordination geometry of this compound complexes?

Single-crystal X-ray diffraction is critical. Use SHELX programs (e.g., SHELXL) for structure refinement. Key metrics include R-factor (<5%), bond length/angle consistency (e.g., Ir–N bond ~2.05 Å), and electron density maps to confirm ligand orientation . Discrepancies in reported geometries (e.g., octahedral vs. square planar) may arise from solvent effects or counterion interactions, requiring comparative studies with controlled crystallization conditions .

Q. What strategies address contradictions in catalytic activity data for metal complexes of this compound?

Variability in catalytic performance (e.g., turnover frequency in oxidation reactions) often stems from:

  • Ligand protonation states : Use pH-controlled experiments to isolate active species.
  • Substrate accessibility : Employ BET surface area analysis to assess pore size in heterogeneous catalysts.
  • Electron paramagnetic resonance (EPR) : Detect reactive intermediates (e.g., radical species) to clarify mechanisms .

Q. How can computational methods enhance the design of pyridine-2-carboxylate derivatives for targeted bioactivity?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with cytotoxicity or enzyme inhibition. For instance, methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives showed anti-hepatocellular carcinoma activity, validated via QSAR models linking electron-withdrawing substituents to enhanced bioactivity . Molecular docking studies (e.g., AutoDock Vina) further guide structural modifications for receptor binding .

Methodological Challenges and Solutions

Q. Why do NMR spectra of this compound sometimes show unexpected splitting or shifts?

Anisotropic effects from the pyridine ring or paramagnetic impurities (e.g., trace metals) can distort signals. Solutions include:

  • Sample deuteration : Reduces proton exchange broadening in D₂O.
  • Chelation : Add EDTA to sequester metal contaminants .
  • Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) .

Q. How should researchers handle discrepancies in reported melting points for pyridine-2-carboxylate derivatives?

Variations (e.g., 146–148°C for pyridine-2-carboximidamide hydrochloride vs. 221316-61-6 for tetrahydrothienopyridine derivatives) often reflect polymorphic forms or hydration states . Use differential scanning calorimetry (DSC) to characterize thermal transitions and powder XRD to identify crystalline phases .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing cytotoxicity data of this compound derivatives?

Use dose-response curves (e.g., IC₅₀ calculations via nonlinear regression) and ANOVA to compare efficacy across cell lines (e.g., HepG2 vs. normal hepatocytes). Include controls for solvent effects (e.g., DMSO ≤0.1% v/v) and validate results with triplicate experiments .

Q. How can researchers ensure reproducibility in synthetic procedures for this compound complexes?

Document critical parameters:

  • Moisture sensitivity : Use Schlenk lines for air-sensitive reactions.
  • Catalyst loading : Report molar percentages (e.g., 5 mol% Pd for cross-coupling).
  • Purification : Specify chromatography conditions (e.g., silica gel, ethyl acetate/hexane gradient) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.